molecular formula C8H8BrFO B7965057 3-Bromo-6-fluoro-2-methylbenzenemethanol

3-Bromo-6-fluoro-2-methylbenzenemethanol

Cat. No.: B7965057
M. Wt: 219.05 g/mol
InChI Key: BQBVSNSQZMXKKM-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-methylbenzenemethanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of bromine, fluorine, and methyl substituents on the benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-methylbenzenemethanol typically involves the bromination and fluorination of a methyl-substituted benzene derivative, followed by the introduction of a hydroxymethyl group. One common method involves the following steps:

    Bromination: The starting material, 2-methylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2-methylphenol.

    Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent such as potassium fluoride in the presence of a phase-transfer catalyst to obtain 3-bromo-6-fluoro-2-methylphenol.

    Hydroxymethylation: Finally, the fluorinated product is treated with formaldehyde and a reducing agent such as sodium borohydride to introduce the hydroxymethyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-methylbenzenemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine and fluorine substituents can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium methoxide or sodium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or sodium thiolate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 3-Bromo-6-fluoro-2-methylbenzoic acid.

    Reduction: 2-Methylphenylmethanol.

    Substitution: 3-Methoxy-6-fluoro-2-methylphenylmethanol or 3-Thiomethyl-6-fluoro-2-methylphenylmethanol.

Scientific Research Applications

3-Bromo-6-fluoro-2-methylbenzenemethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-methylbenzenemethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-6-fluoro-2-methylphenyl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.

    (3-Bromo-6-fluoro-2-methylphenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

    (3-Bromo-6-fluoro-2-methylphenyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-Bromo-6-fluoro-2-methylbenzenemethanol is unique due to the combination of bromine, fluorine, and hydroxymethyl substituents on the benzene ring. This unique combination imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

(3-bromo-6-fluoro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBVSNSQZMXKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1CO)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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